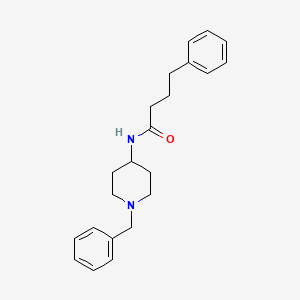
N-(1-benzyl-4-piperidinyl)-4-phenylbutanamide
Overview
Description
N-(1-benzyl-4-piperidinyl)-4-phenylbutanamide, also known as BPAP, is a chemical compound that belongs to the family of piperidine derivatives. BPAP has been studied for its potential use in treating various medical conditions, including depression, Parkinson's disease, and narcolepsy. In
Mechanism of Action
N-(1-benzyl-4-piperidinyl)-4-phenylbutanamide is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, motivation, and attention. This compound has also been shown to have a high affinity for sigma-1 receptors, which are involved in regulating various cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and reduce immobility time in the forced swim test, a common test used to measure antidepressant activity. This compound has also been shown to increase dopamine and norepinephrine levels in the brain and to increase the release of acetylcholine in the hippocampus, a brain region involved in learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-benzyl-4-piperidinyl)-4-phenylbutanamide in lab experiments is that it has been shown to have a high affinity for sigma-1 receptors, which are involved in regulating various cellular processes. This makes it a potentially useful tool for studying the role of sigma-1 receptors in various physiological and pathological processes. However, one limitation of using this compound in lab experiments is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on N-(1-benzyl-4-piperidinyl)-4-phenylbutanamide. One area of interest is its potential use in treating depression and other mood disorders. Another area of interest is its potential use in treating Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems. Finally, more studies are needed to establish the safety and efficacy of this compound in humans.
Scientific Research Applications
N-(1-benzyl-4-piperidinyl)-4-phenylbutanamide has been studied extensively for its potential therapeutic uses. It has been shown to have antidepressant effects in animal models and has also been studied for its potential use in treating Parkinson's disease. Additionally, this compound has been studied for its potential use in treating narcolepsy, a neurological disorder characterized by excessive daytime sleepiness and sudden sleep attacks.
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c25-22(13-7-12-19-8-3-1-4-9-19)23-21-14-16-24(17-15-21)18-20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYZLYJYEMSXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-sec-butylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4431047.png)
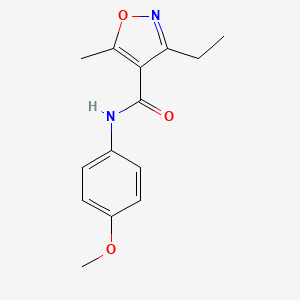
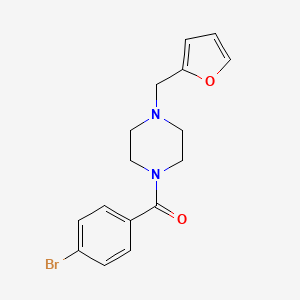
![1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4431059.png)


amino]-N-methylpropanamide](/img/structure/B4431080.png)
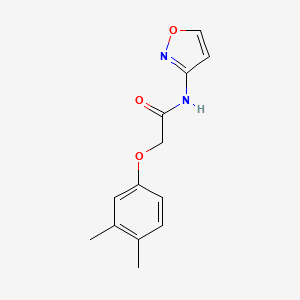
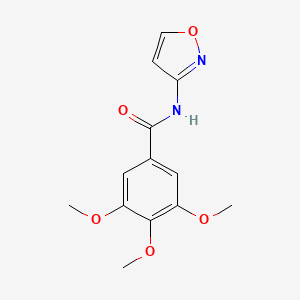
![N-[1-(1-adamantyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431098.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4431114.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B4431118.png)
![2-(4-methoxyphenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4431121.png)